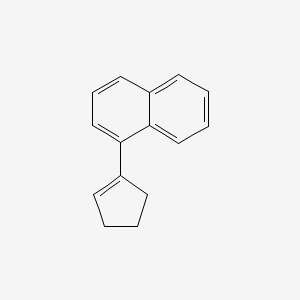

1-(1-Cyclopenten-1-yl)naphthalene

描述

1-(1-Cyclopenten-1-yl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a cyclopentenyl group at the 1-position. Its molecular formula is C₁₅H₁₄, with a molecular weight of 194.27 g/mol and a CAS Registry Number of 58195-37-2 . Structural data from the NIST Chemistry WebBook confirm its IUPAC Standard InChIKey (IQHWZOGRTZTFDB-UHFFFAOYSA-N) and 3D molecular configuration .

属性

CAS 编号 |

58195-37-2 |

|---|---|

分子式 |

C15H14 |

分子量 |

194.27 g/mol |

IUPAC 名称 |

1-(cyclopenten-1-yl)naphthalene |

InChI |

InChI=1S/C15H14/c1-2-7-12(6-1)15-11-5-9-13-8-3-4-10-14(13)15/h3-6,8-11H,1-2,7H2 |

InChI 键 |

IQHWZOGRTZTFDB-UHFFFAOYSA-N |

SMILES |

C1CC=C(C1)C2=CC=CC3=CC=CC=C32 |

规范 SMILES |

C1CC=C(C1)C2=CC=CC3=CC=CC=C32 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Cycloalkenyl-Substituted Naphthalenes

1-(1-Cycloocten-1-yl)naphthalene (CAS 87829-12-7)

- Molecular Formula : Presumed C₁₆H₁₆ (based on cyclooctenyl substitution).

- Larger molecular size may lower solubility in polar solvents compared to the cyclopentenyl analogue .

General Trends :

Halogenated Naphthalenes

1-Chloronaphthalene (CAS 90-13-1)

- Molecular Formula : C₁₀H₇Cl ; Molecular Weight: 162.62 g/mol .

- Physical Properties :

1-(Bromomethyl)naphthalene (CAS 3163-27-7)

Alkynyl-Substituted Naphthalenes

1-(Hept-1-yn-1-yl)naphthalene

Methyl-Substituted Naphthalenes

1-Methylnaphthalene (CAS 90-12-0)

- Molecular Formula : C₁₁H₁₀ ; Molecular Weight: 142.20 g/mol .

- Physical Properties: Boiling Point: 245°C; Log Kow (octanol-water partition coefficient): 3.87. The methyl group increases hydrophobicity but lacks the electronic effects of unsaturated substituents like cyclopentenyl .

Physicochemical Property Comparison Table

准备方法

Detailed Procedure

Step 1: Preparation of 2-lithium-naphthalene

2-bromo-naphthalene is treated with tert-butyllithium in tetrahydrofuran (THF) at -78°C under inert atmosphere to generate the organolithium intermediate.Step 2: Addition to cyclopentenone

3-methyl-2-cyclopenten-1-one, dried over molecular sieves, is added dropwise to the organolithium solution at low temperature. The reaction is stirred for 1.5 hours, allowing nucleophilic addition to the carbonyl group.Step 3: Workup and purification

The reaction mixture is quenched with ammonium chloride solution, extracted, and purified by recrystallization at low temperature (-30°C) to avoid thermal dimerization of the product.

Challenges and Notes

- The presence of enolizable protons in cyclopentenone can lead to side reactions such as enolate formation and naphthalene byproduct formation.

- The product is thermally unstable and prone to dimerization, requiring rapid purification at low temperature.

- The overall process requires careful temperature control and handling of highly reactive organolithium reagents.

Comparative Data and Yields

Although direct yield data for this compound is limited, analogous organolithium addition reactions typically afford moderate to good yields depending on reaction optimization.

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Organolithium reagent | tert-Butyllithium in THF, -78°C | Efficient generation of 2-lithium-naphthalene |

| Cyclopentenone derivative | 3-methyl-2-cyclopenten-1-one | Enolizable proton complicates reaction |

| Reaction temperature | -78°C to 0°C | Low temperature critical to avoid side reactions |

| Workup | Aqueous NH4Cl quench, extraction | Requires rapid purification at low temperature |

| Purification | Recrystallization at -30°C | Prevents thermal dimerization |

| Product stability | Thermally unstable | Handle with care |

常见问题

Q. What are the established synthesis routes for 1-(1-Cyclopenten-1-yl)naphthalene?

While direct synthesis methods for this compound are not explicitly documented in existing literature, analogous naphthalene derivatives (e.g., 1-chloromethylnaphthalene) are synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. For example, cyclopentenyl groups can be introduced using Lewis acid catalysts (e.g., AlCl₃) or palladium-mediated coupling. Researchers should validate reaction conditions (temperature, solvent, stoichiometry) through pilot studies and monitor progress via TLC or GC-MS .

Q. How can the physicochemical properties of this compound be characterized?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Assign signals for cyclopentenyl protons (δ ~5.5–6.5 ppm) and naphthalene aromatic protons (δ ~7.2–8.3 ppm) .

- Infrared Spectroscopy (IR): Identify alkene stretching vibrations (C=C, ~1650 cm⁻¹) and naphthalene ring modes (~1600 cm⁻¹) .

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 184 (C₁₅H₁₄) and fragmentation patterns indicative of cyclopentenyl loss .

Advanced Research Questions

Q. What experimental designs are recommended for toxicological profiling of this compound?

- Inclusion Criteria: Follow guidelines for naphthalene derivatives, including exposure routes (oral, inhalation), systemic effects (hepatic, renal), and endpoints (body weight, histopathology) as outlined in toxicological frameworks .

- Dose-Response Studies: Use logarithmic dose spacing (e.g., 10–500 mg/kg) in rodent models to establish NOAEL/LOAEL. Include control groups and randomized allocation to minimize bias .

Q. How can researchers resolve contradictions in toxicity data for cyclopentenyl-substituted naphthalenes?

- Risk of Bias (ROB) Assessment: Apply standardized questionnaires to evaluate study quality (e.g., randomization, outcome reporting). Studies with ≥3 "yes" responses to ROB criteria (Table C-7) are prioritized .

- Meta-Analysis: Pool data from high-confidence studies (e.g., those with controlled exposure levels and complete outcome reporting) to identify trends .

Q. What methodologies are suitable for studying metabolic pathways of this compound?

- In Vitro Models: Use hepatic microsomes or recombinant CYP450 enzymes (e.g., CYP1A1, CYP2E1) to identify phase I metabolites. Monitor via LC-MS/MS .

- Isotope Tracing: Incorporate ¹³C-labeled cyclopentenyl groups to track metabolic fate in cell cultures .

Q. How can analytical methods be optimized for detecting trace levels of this compound in environmental samples?

- Gas Chromatography (GC): Use polar columns (e.g., DB-1) with temperature ramps (40°C → 260°C at 3°C/min) and electron capture detection (ECD) for sensitivity .

- Quality Control: Include internal standards (e.g., deuterated naphthalene) and validate recovery rates (≥80%) in matrices like soil or water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。